2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide
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Overview
Description
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide is a chiral compound with a unique structure that includes an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide typically involves the reaction of isoquinoline derivatives with appropriate amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of isoquinolin-1-ylmethyl derivatives . The reaction conditions often include high-boiling solvents like 1,2-dichlorobenzene or DMF, and the reaction is typically carried out at elevated temperatures for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of the enzyme or receptor, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
Uniqueness
What sets (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide apart is its chiral nature and the presence of both an amino group and an isoquinoline moiety. This unique combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N-methylpropanamide |
InChI |
InChI=1S/C14H17N3O/c1-10(15)14(18)17(2)9-13-12-6-4-3-5-11(12)7-8-16-13/h3-8,10H,9,15H2,1-2H3 |
InChI Key |
HKFMSTLHOMZFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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